Sinomenine N-oxide

Nitric Oxide Synthase (NOS) Inflammation Natural Product Chemistry

Sinomenine N-oxide is the essential tool for NO research: the most potent NO production inhibitor (IC50 23.04 μM) among 12 related alkaloids. Unlike parent sinomenine, it uniquely induces ROS at 10 μM, making it indispensable for redox biology. It is a required analytical standard for ADME/DMPK assays due to its cyclic metabolic interconversion. Procure high-purity (≥98%) Sinomenine N-oxide to ensure data integrity in inflammation, neuroinflammation, and pharmacokinetic studies.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B12384723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinomenine N-oxide
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-]
InChIInChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20?/m1/s1
InChIKeyIQCNMIIBBLJCAC-SLAUIZBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinomenine N-oxide: A Naturally Occurring N-Oxide Alkaloid for Inflammation and NO Pathway Research


Sinomenine N-oxide is a naturally occurring morphinane alkaloid N-oxide derivative, primarily isolated from the stems of the traditional Chinese medicinal plant *Sinomenium acutum* [1]. It is characterized as the N-oxidized metabolite of the parent alkaloid sinomenine, which is clinically utilized as an anti-rheumatic agent [2]. This structural modification results in a compound with a molecular weight of 345.39 g/mol (C₁₉H₂₃NO₅) and distinct physicochemical and pharmacological properties. Research indicates that Sinomenine N-oxide possesses anti-inflammatory, anti-angiogenic, and anti-rheumatic activities, acting in part as an inhibitor of nitric oxide (NO) production [3].

Sinomenine N-oxide vs. Sinomenine: Why In-Class Substitution in Research Is Not Equivalent


Selecting the parent compound, sinomenine, as a direct substitute for Sinomenine N-oxide in research applications is scientifically invalid due to their distinct metabolic fates and non-overlapping functional activity profiles. While sinomenine acts as the primary anti-inflammatory agent *in vivo* after dosing [1], Sinomenine N-oxide is a distinct chemical entity—a key metabolite—whose biological effects are not simply a reflection of the parent drug. Critically, Sinomenine N-oxide has been identified as the most potent NO production inhibitor among a panel of structurally related N-oxide alkaloids isolated from the same source [2]. Furthermore, unlike sinomenine, Sinomenine N-oxide has the unique capacity to induce the production of reactive oxygen species (ROS), a property that may underpin its differential mechanism of action and potential for specific cellular effects [3]. Therefore, using sinomenine as a proxy for Sinomenine N-oxide would yield confounded or misleading data, particularly in studies focused on nitric oxide signaling, ROS-mediated pathways, or the distinct pharmacology of the N-oxide metabolite.

Sinomenine N-oxide: Quantified Differentiation Data for Informed Research Procurement


Superior Potency in Nitric Oxide (NO) Inhibition vs. Structural Analogs

Sinomenine N-oxide exhibits the strongest inhibitory activity against nitric oxide (NO) production in vitro when compared to a panel of eleven other structurally related alkaloids isolated from *Sinomenium acutum* [1]. This finding establishes its superior potency within this chemical class for this specific anti-inflammatory endpoint.

Nitric Oxide Synthase (NOS) Inflammation Natural Product Chemistry

Direct Comparison with Parent Compound Sinomenine in Cytokine Suppression

In a comparative study, Sinomenine N-oxide (SNO) and its parent compound sinomenine (SIN) were evaluated for their effects on LPS-induced TNF-α and IL-6 secretion in RAW264.7 macrophages. While both compounds reduced cytokine levels, the study identified sinomenine, not its N-oxide metabolite, as the primary anti-inflammatory compound *post-dosing* [1]. This key finding underscores that Sinomenine N-oxide possesses a distinct pharmacological profile and should be considered for its specific effects on NO and ROS, rather than as a direct substitute for sinomenine's broader cytokine-modulating activity.

TNF-α IL-6 Immunopharmacology

Unique Pro-Oxidant Activity: Induction of Reactive Oxygen Species (ROS)

Unlike the parent compound sinomenine, Sinomenine N-oxide possesses the distinct and quantifiable ability to induce reactive oxygen species (ROS) production. This activity was directly observed at a concentration of 10 μM in cellular studies [1]. This differential functional property is a key point of differentiation, suggesting a unique mechanism of action not shared by the non-oxidized parent alkaloid.

Reactive Oxygen Species (ROS) Redox Biology Mechanism of Action

Distinct Metabolic Stability and Biotransformation Fate

The metabolic fate of Sinomenine N-oxide is distinct from that of the parent sinomenine, being a product of N-oxidation mediated by CYP3A4 and ROS. Importantly, Sinomenine N-oxide itself undergoes further N-oxide reduction, both enzymatically by xanthine oxidase (XOD) and non-enzymatically by ferrous ion and heme, forming a cyclic metabolic pathway [1]. This cyclical interconversion is a unique feature of the sinomenine/Sinomenine N-oxide system, with the N-oxide form demonstrating a specific capacity for reversible redox metabolism not applicable to the parent compound.

Pharmacokinetics Drug Metabolism LC-MS/MS

Sinomenine N-oxide: Key Application Scenarios Based on Differentiated Evidence


Targeting Nitric Oxide Synthase (NOS) and Downstream Inflammatory Signaling

Sinomenine N-oxide is the optimal selection for studies focused on inhibiting nitric oxide (NO) production in inflammatory models. Its superior potency among twelve structurally related alkaloids [1] makes it the most relevant tool compound for investigating NO-mediated pathology, such as in models of rheumatoid arthritis, sepsis, or neuroinflammation, where NO plays a key pathogenic role.

Investigating Reactive Oxygen Species (ROS)-Mediated Cellular Mechanisms

Due to its unique, data-supported ability to induce ROS production at 10 μM [2], Sinomenine N-oxide is the preferred compound for experiments designed to explore redox biology, oxidative stress responses, and the therapeutic or toxicological implications of ROS signaling. In contrast, the parent compound sinomenine does not share this property, making the N-oxide the essential choice for this research direction.

Pharmacokinetic and Drug Metabolism Studies on N-Oxide Redox Cycling

For ADME (Absorption, Distribution, Metabolism, Excretion) or DMPK (Drug Metabolism and Pharmacokinetics) research, Sinomenine N-oxide is a required analytical standard and test compound. Its role in a cyclic metabolic pathway, involving reduction by xanthine oxidase and non-enzymatic agents [3], makes it indispensable for validating LC-MS/MS methods [4] and for studying the *in vivo* interconversion and disposition of N-oxide metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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